molecular formula C17H15N3O3 B2467645 1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049540-35-3

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2467645
CAS RN: 1049540-35-3
M. Wt: 309.325
InChI Key: DCULHMGTSGLBLA-UHFFFAOYSA-N
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Description

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the pyridazine family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Synthesis and Theoretical Calculations

Yıldırım and Kandemirli (2005) explored the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, emphasizing the utility of furan-2,3-diones in generating a wide spectrum of oxygen-containing heterocyclic compounds. Their work detailed the versatility of these compounds in various cycloaddition and nucleophilic reactions, providing a foundational approach for synthesizing heterocyclic compounds with potential biological applications (Yıldırım & Kandemirli, 2005).

Reactions of Cyclic Oxalyl Compounds

Şener et al. (2002) reported on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. This study highlighted the synthetic versatility of furan-2,3-dione derivatives, which are key intermediates in the production of pyrazole and pyridazinone derivatives, compounds known for their broad spectrum of pharmacological activities (Şener et al., 2002).

Alkaloids from Mangrove-Derived Actinomycete

Wang et al. (2014) isolated and identified a new alkaloid, along with known compounds, from the fermentation broth of the endophytic actinomycetes, Jishengella endophytica 161111. This research not only expands the chemical diversity of natural products but also underscores the potential of furan derivatives in discovering new bioactive compounds with anti-viral and other pharmacological activities (Wang et al., 2014).

Synthesis and Reactivity

Aleksandrov and El’chaninov (2017) demonstrated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, providing a clear pathway for generating benzothiazole derivatives from furan compounds. Such derivatives are crucial for the development of molecules with enhanced biological properties, including potential therapeutic applications (Aleksandrov & El’chaninov, 2017).

Catalyzed Tandem Reactions

Reddy et al. (2012) explored In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology highlights the potential of furan derivatives in catalyzed tandem reactions, leading to the efficient synthesis of complex heterocyclic systems (Reddy et al., 2012).

properties

IUPAC Name

1-benzyl-N-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16-9-8-15(17(22)18-11-14-7-4-10-23-14)19-20(16)12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCULHMGTSGLBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(furan-2-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

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